

Butyl Octanoate as a Metabolite in *Saccharomyces cerevisiae*: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl octanoate*

Cat. No.: B146159

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl octanoate, a medium-chain fatty acid ester, is a metabolite of the yeast *Saccharomyces cerevisiae*, contributing to the aroma profile of fermented beverages. While typically present at low concentrations in wild-type strains, there is growing interest in engineering this yeast for enhanced production of **butyl octanoate** for applications in flavors, fragrances, and as a potential biofuel. This technical guide provides an in-depth overview of the biosynthesis of **butyl octanoate** in *S. cerevisiae*, including the metabolic pathways, key enzymes, and strategies for metabolic engineering. It also details experimental protocols for the cultivation of yeast for ester production and the quantification of **butyl octanoate**, and presents available quantitative data.

Introduction

Saccharomyces cerevisiae is a well-established industrial microorganism with a long history in the production of fermented foods and beverages. Its metabolic versatility extends to the synthesis of a wide array of volatile compounds, including esters, which are crucial for the sensory characteristics of products like beer and wine. **Butyl octanoate** is formed through the enzymatic esterification of butanol and octanoyl-CoA. The production of this ester is primarily dependent on the availability of its precursors and the activity of alcohol acyltransferases (AATs). Understanding and manipulating these factors are key to enhancing **butyl octanoate** titers in *S. cerevisiae*.

Biosynthesis of Butyl Octanoate in *Saccharomyces cerevisiae*

The synthesis of **butyl octanoate** in *S. cerevisiae* is a condensation reaction catalyzed by AATs, which are promiscuous enzymes that can accept a range of alcohol and acyl-CoA substrates. The two precursors, butanol and octanoyl-CoA, are synthesized through distinct metabolic pathways.

Octanoyl-CoA Biosynthesis

Octanoyl-CoA is an intermediate in the de novo fatty acid synthesis (FAS) pathway. In the cytosol, acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (Acc1p). Subsequently, the fatty acid synthase complex (Fas1p and Fas2p) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to produce acyl-CoA molecules of varying chain lengths. Octanoyl-CoA (C8-CoA) is one such intermediate. The availability of octanoyl-CoA for ester synthesis is in competition with its elongation to longer-chain fatty acids, which are essential for membrane biogenesis and other cellular functions.

Butanol Biosynthesis

S. cerevisiae can produce n-butanol through several metabolic routes:

- **Ehrlich Pathway:** This is the primary native pathway for the synthesis of higher alcohols (fusel alcohols) from amino acid catabolism. While not a major producer of butanol, pathways related to threonine catabolism can lead to its formation.
- **Heterologous Pathways:** For enhanced butanol production, various heterologous pathways have been introduced into *S. cerevisiae*. A common strategy is the expression of the *Clostridium acetobutylicum* pathway, which converts acetyl-CoA to butanol via intermediates such as acetoacetyl-CoA, butyryl-CoA, and butanal.
- **Reverse β-oxidation Pathway:** This pathway can also be engineered to produce butanol from acetyl-CoA.

Esterification by Alcohol Acyltransferases (AATs)

The final step in **butyl octanoate** synthesis is the esterification of butanol and octanoyl-CoA, catalyzed by AATs. The key AATs in *S. cerevisiae* include:

- **Atf1p** and **Atf2p** (Alcohol acetyltransferases): While their primary role is in the synthesis of acetate esters, they exhibit broad substrate specificity and can utilize other acyl-CoAs and alcohols.
- **Eht1p** and **Eeb1p** (Ethanol hexanoyl transferase and Ethyl ester biosynthesis protein): These enzymes are primarily involved in the synthesis of medium-chain fatty acid ethyl esters, such as ethyl octanoate. Due to their promiscuity, they are also implicated in the synthesis of other esters, including **butyl octanoate**.

The overall efficiency of **butyl octanoate** production is often limited by the intracellular concentrations of butanol and octanoyl-CoA, as well as the catalytic efficiency and substrate preference of the AATs.

Metabolic Engineering Strategies for Enhanced Butyl Octanoate Production

To increase the production of **butyl octanoate** in *S. cerevisiae*, metabolic engineering efforts have focused on increasing the precursor supply and enhancing the final esterification step.

- Increasing Octanoyl-CoA Pool:
 - Overexpression of key genes in the fatty acid synthesis pathway, such as *ACC1*, *FAS1*, and *FAS2*.
 - Deletion of genes involved in competing pathways, such as those for the synthesis of longer-chain fatty acids or storage lipids.
- Increasing Butanol Pool:
 - Introduction and optimization of heterologous butanol production pathways (e.g., from *Clostridium*).
 - Overexpression of enzymes in the native Ehrlich pathway that contribute to butanol formation.

- Enhancing Esterification:
 - Overexpression of native AATs like ATF1, ATF2, EHT1, or EEB1.
 - Screening for and expressing heterologous AATs with higher specificity and activity towards butanol and octanoyl-CoA.

Quantitative Data on Butyl Octanoate and Precursor Production

Quantitative data specifically for **butyl octanoate** production in *S. cerevisiae* is limited in the public domain. However, data on the production of its precursors and related esters, as well as **butyl octanoate** production in other engineered microbes, provide valuable benchmarks.

Metabolite	Host Organism	Engineering Strategy	Titer (mg/L)	Reference
n-Butanol	Saccharomyces cerevisiae	Overexpression of Ehrlich pathway enzymes and elimination of competing pathways	242.8	[1]
n-Butanol	Saccharomyces cerevisiae	Introduction of a synergistic threonine and citramalate pathway	835	[2][3]
Octanoic Acid	Saccharomyces cerevisiae	Not specified	Not specified	[4]
Butyl Octanoate	Escherichia coli	Expression of AAT from Actinidia chinensis and metabolic engineering for octanoyl-CoA	3.3	[1]
Ethyl Octanoate	Saccharomyces cerevisiae	Wild-type (fermentation temperature dependent)	Variable	

Note: The table highlights the potential for precursor supply in *S. cerevisiae* and the achieved titers of **butyl octanoate** in another engineered microbial host. Direct quantification of **butyl octanoate** in engineered *S. cerevisiae* remains a key area for future research.

Experimental Protocols

Yeast Cultivation for Ester Production

This protocol describes general conditions for cultivating *S. cerevisiae* for the analysis of ester production. Optimization of media components and fermentation parameters may be required for specific strains and research goals.

5.1.1. Media Preparation

- YPD Medium (Yeast Extract Peptone Dextrose):
 - 10 g/L Yeast Extract
 - 20 g/L Peptone
 - 20 g/L Glucose (Dextrose)
 - Dissolve components in distilled water and autoclave at 121°C for 15 minutes.
- Defined Synthetic Medium (per liter):
 - 20 g Glucose
 - 5 g $(\text{NH}_4)_2\text{SO}_4$
 - 3 g KH_2PO_4
 - 0.5 g $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$
 - 1 ml Trace element solution
 - 1 ml Vitamin solution
 - Adjust pH to 5.0 and sterile filter.

5.1.2. Cultivation Conditions

- Pre-culture: Inoculate a single colony of *S. cerevisiae* into 5-10 mL of YPD or defined synthetic medium in a sterile culture tube. Incubate at 30°C with shaking (200-250 rpm) for 16-24 hours.

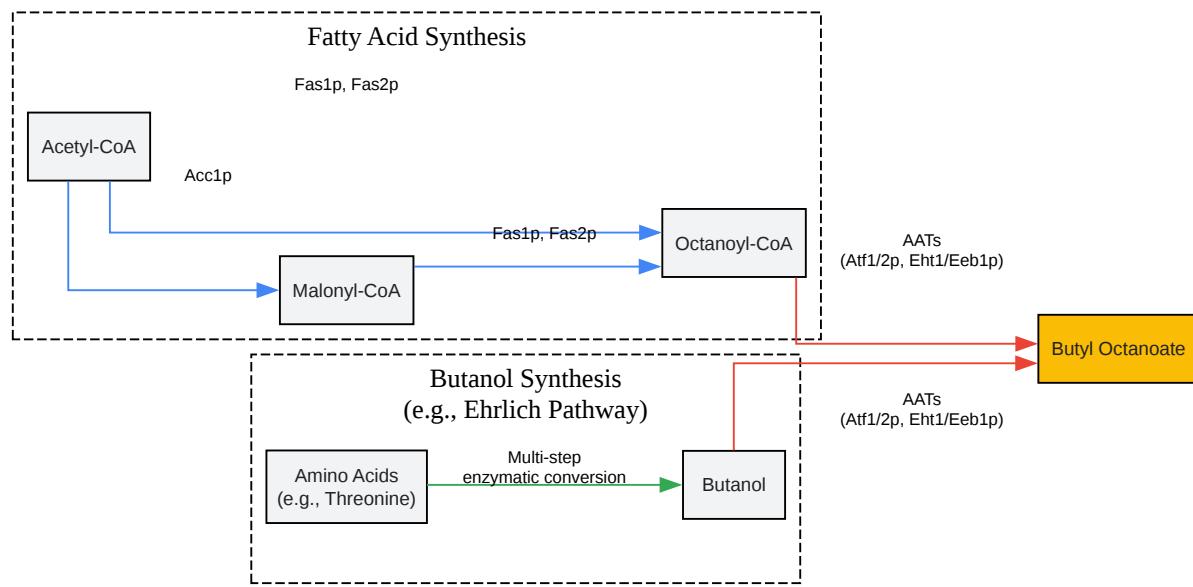
- Main Culture: Inoculate a larger volume of the desired medium (e.g., 50 mL in a 250 mL baffled flask) with the pre-culture to an initial optical density at 600 nm (OD_{600}) of 0.1.
- Incubation: Incubate the main culture at a controlled temperature, typically between 20°C and 30°C, with agitation (200-250 rpm). Fermentation temperature can significantly influence ester profiles.
- Sampling: Aseptically collect samples at desired time points for analysis of cell growth (OD_{600}) and metabolite concentrations.

Quantification of Butyl Octanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of **butyl octanoate** from a yeast fermentation broth.

5.2.1. Sample Preparation and Extraction

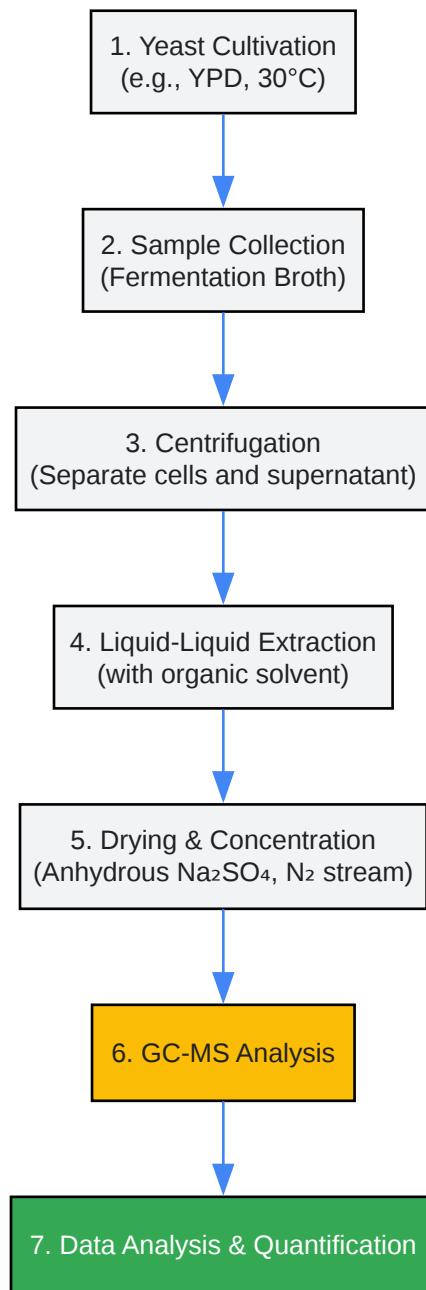
- Harvesting: Centrifuge a known volume of the fermentation broth (e.g., 1-5 mL) at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the yeast cells.
- Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis of extracellular esters.
- Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated ester or an ester not naturally produced by the yeast) to the supernatant.
- Liquid-Liquid Extraction:
 - Add an equal volume of a non-polar solvent (e.g., hexane, diethyl ether, or a mixture thereof) to the supernatant.
 - Vortex vigorously for 1-2 minutes to ensure thorough mixing.
 - Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to separate the phases.
 - Carefully collect the upper organic phase containing the esters.


- Repeat the extraction process on the aqueous phase to maximize recovery.
- Drying and Concentration:
 - Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
 - If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume for GC-MS analysis.

5.2.2. GC-MS Analysis

- Gas Chromatograph:
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
 - Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
 - Oven Program: A temperature gradient program is used to separate the volatile compounds. A typical program might start at 40-50°C, hold for a few minutes, then ramp up to 250-280°C.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Full scan mode for compound identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
- Quantification:
 - Create a calibration curve using standards of **butyl octanoate** of known concentrations.
 - The concentration of **butyl octanoate** in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Visualizations


Metabolic Pathway for Butyl Octanoate Synthesis

[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of **butyl octanoate** in *S. cerevisiae*.

Experimental Workflow for Butyl Octanoate Quantification

[Click to download full resolution via product page](#)

Caption: Workflow for **butyl octanoate** quantification.

Conclusion

Butyl octanoate is a naturally produced metabolite in *Saccharomyces cerevisiae*, with its synthesis being intrinsically linked to the central carbon metabolism, specifically fatty acid and amino acid pathways. While native production levels are generally low, the extensive

knowledge of yeast genetics and metabolism, coupled with advanced metabolic engineering tools, presents significant opportunities to develop robust cell factories for the targeted overproduction of **butyl octanoate**. Further research is required to obtain precise quantitative data on **butyl octanoate** production in engineered yeast strains and to optimize fermentation and recovery processes. The protocols and information presented in this guide provide a solid foundation for researchers and scientists to advance the study and application of **butyl octanoate** biosynthesis in this versatile microorganism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Engineering Escherichia coli for the production of butyl octanoate from endogenous octanoyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of a synergistic pathway for n-butanol production in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of a synergistic pathway for n-butanol production in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificbio.com [scientificbio.com]
- To cite this document: BenchChem. [Butyl Octanoate as a Metabolite in *Saccharomyces cerevisiae*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146159#butyl-octanoate-as-a-metabolite-in-saccharomyces-cerevisiae>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com